molecular formula C29H27NO2 B12337014 5,6-Dimethoxy-2-tritylisoindoline

5,6-Dimethoxy-2-tritylisoindoline

Cat. No.: B12337014
M. Wt: 421.5 g/mol
InChI Key: MZPHCHNXMUORBJ-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-tritylisoindoline is an organic compound with the molecular formula C29H27NO2 and a molecular weight of 421.53 g/mol . It is a derivative of isoindoline, characterized by the presence of two methoxy groups at the 5 and 6 positions and a trityl group at the 2 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2-tritylisoindoline typically involves the reaction of 5,6-dimethoxyisoindoline with trityl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2-tritylisoindoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The trityl group can be removed under reductive conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reductive removal of the trityl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 5,6-dimethoxyisoindoline.

    Substitution: Formation of various substituted isoindoline derivatives.

Scientific Research Applications

5,6-Dimethoxy-2-tritylisoindoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2-tritylisoindoline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-1H-indole: Another derivative of isoindoline with similar structural features.

    5,6-Dimethoxy-2-methylisoindoline: A methyl-substituted analogue.

    5,6-Dimethoxy-2-phenylisoindoline: A phenyl-substituted analogue.

Uniqueness

5,6-Dimethoxy-2-tritylisoindoline is unique due to the presence of the trityl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where such properties are desired.

Properties

Molecular Formula

C29H27NO2

Molecular Weight

421.5 g/mol

IUPAC Name

5,6-dimethoxy-2-trityl-1,3-dihydroisoindole

InChI

InChI=1S/C29H27NO2/c1-31-27-18-22-20-30(21-23(22)19-28(27)32-2)29(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-19H,20-21H2,1-2H3

InChI Key

MZPHCHNXMUORBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CC2=C1)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

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